rac-Deprenyl-d3 is a deuterated form of the drug Deprenyl, also known as selegiline. This compound is classified as a substituted phenethylamine and functions as a selective irreversible inhibitor of monoamine oxidase B (MAO-B) []. In scientific research, rac-Deprenyl-d3 is primarily used as an internal standard for mass spectrometry analysis to quantify Deprenyl levels in biological samples [].
Racemic Deprenyl-d3, also known as rac 4-Amino Deprenyl-d3, is a deuterated derivative of Deprenyl, a selective inhibitor of monoamine oxidase-B. This compound is primarily utilized in scientific research due to its stable isotope labeling, which enhances its utility in various analytical techniques. The molecular formula for rac Deprenyl-d3 is , with a molecular weight of approximately 190.3 g/mol.
Racemic Deprenyl-d3 is synthesized from Deprenyl, which is itself used in the treatment of Parkinson's disease and major depressive disorder. The deuterated form serves as a valuable reference standard in analytical chemistry and pharmacological studies. It falls under the classification of psychoactive compounds, specifically as a monoamine oxidase inhibitor.
The synthesis of rac Deprenyl-d3 involves the incorporation of deuterium atoms into the Deprenyl structure. Common synthetic routes include:
Industrial production methods are scaled versions of laboratory syntheses, optimizing reaction conditions and purification processes to meet commercial demands.
The molecular structure of rac Deprenyl-d3 features three deuterium atoms replacing hydrogen atoms in the original Deprenyl molecule. This alteration enhances its stability and allows for precise tracking in metabolic studies. The structural representation can be summarized as follows:
Racemic Deprenyl-d3 is involved in various chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems.
Racemic Deprenyl-d3 primarily functions by selectively inhibiting monoamine oxidase-B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, rac Deprenyl-d3 increases dopamine levels, which can alleviate symptoms associated with Parkinson's disease and major depressive disorder. This mechanism involves interactions at the active site of monoamine oxidase-B and influences dopaminergic pathways within the central nervous system.
Racemic Deprenyl-d3 exhibits several notable physical and chemical properties:
These properties are critical for its application in both laboratory settings and potential therapeutic contexts.
Racemic Deprenyl-d3 has diverse applications across various fields:
rac Deprenyl-d3 is a deuterium-labeled analog of the racemic monoamine oxidase inhibitor deprenyl. Its molecular formula is C₁₃H₁₄D₃N, with a molecular weight of 196.31 g/mol. Deuterium atoms replace three hydrogen atoms at specific sites: the N-methyl group (CD₃) and/or the propargyl moiety (C≡C-D). This isotopic substitution alters mass without significantly changing bond lengths or van der Waals radii, preserving the parent compound’s steric and electronic properties [1] [5] [8]. The deuterium incorporation enhances metabolic stability by forming stronger carbon-deuterium (C-D) bonds (bond dissociation energy: ~464 kJ/mol) compared to C-H bonds (~439 kJ/mol), thereby resisting enzymatic cleavage [1].
Table 1: Molecular Characteristics of rac Deprenyl-d3
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₄D₃N | Isotopic variant of deprenyl (C₁₃H₁₇N) |
Molecular Weight | 196.31 g/mol | 9 g/mol heavier than non-deuterated deprenyl |
Deuterium Positions | N-CD₃ and/or propargyl-D | Targets metabolic soft spots |
Isotopic Purity Standard | >98% atom D | Ensures reliability in tracer studies |
rac Deprenyl-d3 comprises equimolar quantities of two enantiomers: (R)-deprenyl-d3 and (S)-deprenyl-d3. The (S)-enantiomer (selegiline-d3) is a potent MAO-B inhibitor, while the (R)-enantiomer shows weaker MAO affinity but retains catecholaminergic activity enhancement properties. Racemization occurs during synthesis due to the chiral center at the α-carbon of the phenethylamine backbone. Unlike enantiopure selegiline-d3, the racemic mixture’s pharmacological profile reflects combined enantiomer effects, complicating receptor binding kinetics but providing insights into stereoselective metabolism [8] [10].
Deuterium integration employs two primary strategies:
Table 2: Isotopic Incorporation Methods for rac Deprenyl-d3
Method | Reaction Conditions | Deuterated Reagent | Isotopic Yield |
---|---|---|---|
Catalytic Exchange | D₂ (3 atm), Pd/C, 50°C, 12h | D₂ gas | 90–95% atom D |
N-Alkylation | THF, −78°C, 2h | CD₃I or C₃D₃Br | 98% atom D |
Post-synthesis purification ensures isotopic and chemical purity:
Validation parameters include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0